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molecular formula C9H10O3 B3055510 4-(Methoxymethoxy)benzaldehyde CAS No. 6515-21-5

4-(Methoxymethoxy)benzaldehyde

Cat. No. B3055510
M. Wt: 166.17 g/mol
InChI Key: BVFFOAHQDACPFD-UHFFFAOYSA-N
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Patent
US07262301B1

Procedure details

4-methoxymethoxybenzaldehyde (F3) was prepared in a similar manner for the preparation of 5-methoxy-2-methoxymethoxybenzaldehyde (F1) by using 4-hydroxybenzaldehyde (4.48 g, 40 mmol) instead of 2-hydroxy-5-methoxybenzaldehyde in 96% (6.40 g): 1H-NMR (500 MHz, CDCl3) δ3.53 (s, 1H), 5.24 (s, 2H), 7.17 (d, 1H, J=9.0 Hz), 7.35 (d, 1H, J=9.0 Hz), 10.52 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][O:13][CH3:14])=[C:7]([CH:10]=1)C=O.[OH:15][C:16]1C=CC(C=O)=CC=1>>[CH3:14][O:13][CH2:12][O:11][C:6]1[CH:7]=[CH:10][C:3]([CH:16]=[O:15])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)OCOC
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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